ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate
Übersicht
Beschreibung
Ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate, also known as ETC-1002, is a small molecule drug candidate that is being developed for the treatment of cardiovascular diseases. This compound has been shown to improve lipid profiles, reduce inflammation, and prevent atherosclerosis in preclinical studies.
Wirkmechanismus
Ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate works by inhibiting ATP-citrate lyase (ACL), an enzyme that is involved in the synthesis of fatty acids and cholesterol. By inhibiting ACL, ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate reduces the production of fatty acids and cholesterol in the liver, leading to a decrease in circulating LDL-C and triglycerides. ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate also activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism. AMPK activation leads to an increase in fatty acid oxidation and glucose uptake, which further contributes to the improvement of lipid profiles and glucose metabolism.
Biochemical and Physiological Effects
ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to have multiple biochemical and physiological effects in preclinical studies. In addition to the effects on lipid profiles and inflammation mentioned above, ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate has also been shown to improve insulin sensitivity, reduce blood pressure, and improve cardiac function. These effects are likely mediated by the activation of AMPK and the reduction of fatty acid and cholesterol synthesis in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments is its specificity for ACL inhibition, which allows for the study of the role of ACL in lipid and glucose metabolism. ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate also has a favorable safety profile and has been well-tolerated in clinical trials. However, one limitation of using ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate is its relatively low potency compared to other ACL inhibitors, which may require higher concentrations for effective inhibition. In addition, the multi-step synthesis of ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate may limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the development and application of ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate. One direction is the investigation of the effects of ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate in combination with other lipid-lowering agents, such as statins or PCSK9 inhibitors. Another direction is the investigation of the effects of ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate in other disease models, such as non-alcoholic fatty liver disease or type 2 diabetes. Finally, the development of more potent and selective ACL inhibitors based on the structure of ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate may lead to the discovery of new therapeutic targets for cardiovascular diseases.
Conclusion
ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate is a promising drug candidate for the treatment of cardiovascular diseases, with multiple biochemical and physiological effects that have been demonstrated in preclinical studies. The synthesis method of ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate is complex, but its specificity for ACL inhibition and favorable safety profile make it a valuable tool for studying lipid and glucose metabolism. Further research is needed to fully understand the potential of ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate for the treatment of cardiovascular diseases and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate has been extensively studied in preclinical models of cardiovascular diseases, including dyslipidemia, atherosclerosis, and heart failure. In these studies, ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to improve lipid profiles by reducing LDL-C, triglycerides, and ApoB levels, while increasing HDL-C levels. ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate has also been shown to have anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and chemokines. In addition, ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to inhibit the development of atherosclerosis by reducing plaque formation and promoting plaque stability.
Eigenschaften
IUPAC Name |
ethyl N-(oxolan-2-ylmethylcarbamothioylamino)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3S/c1-2-14-9(13)12-11-8(16)10-6-7-4-3-5-15-7/h7H,2-6H2,1H3,(H,12,13)(H2,10,11,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHIVVOFOSOQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=S)NCC1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.